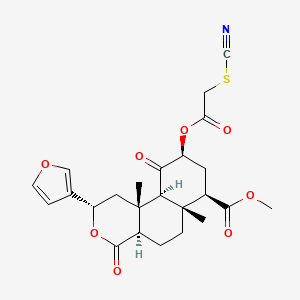
22-Thiocyanatosalvinorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 22-Thiocyanatosalvinorin A involves the modification of Salvinorin A. The process typically includes the introduction of a thiocyanate group at the 22nd position of the Salvinorin A molecule. This modification is achieved through a series of chemical reactions, including halogenation and substitution reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective introduction of the thiocyanate group .
Chemical Reactions Analysis
22-Thiocyanatosalvinorin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to modify the thiocyanate group or other functional groups on the molecule.
Substitution: Common reagents for substitution reactions include halogenating agents and thiocyanate salts. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
22-Thiocyanatosalvinorin A has several scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of KOR agonists.
Biology: It is used to investigate the biological pathways and mechanisms involving KOR.
Medicine: It has potential therapeutic applications in treating conditions such as pain, depression, and addiction due to its selective KOR agonist properties.
Industry: It can be used in the development of new pharmaceuticals targeting KOR .
Mechanism of Action
22-Thiocyanatosalvinorin A exerts its effects by selectively binding to the kappa-opioid receptor (KOR). This binding activates the G-protein coupled receptor pathways, leading to the inhibition of adenylyl cyclase and the activation of downstream signaling pathways, including β-arrestin-mediated pathways and ERK/MAP kinase pathways. This selective activation results in the modulation of pain, mood, and other physiological functions .
Comparison with Similar Compounds
22-Thiocyanatosalvinorin A is unique due to its selective and potent KOR agonist properties. Similar compounds include:
Salvinorin A: The parent compound, also a potent KOR agonist but with different pharmacological properties.
Mesyl-salvinorin B: Another semi-synthetic derivative of Salvinorin A with distinct KOR agonist properties.
Nalfurafine: A synthetic KOR agonist used clinically in some countries for the treatment of pruritus .
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic potentials.
Properties
CAS No. |
1174223-49-4 |
|---|---|
Molecular Formula |
C24H27NO8S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(2-thiocyanatoacetyl)oxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H27NO8S/c1-23-6-4-14-22(29)33-17(13-5-7-31-10-13)9-24(14,2)20(23)19(27)16(8-15(23)21(28)30-3)32-18(26)11-34-12-25/h5,7,10,14-17,20H,4,6,8-9,11H2,1-3H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 |
InChI Key |
AZPUAKGNQXURGA-ZWLNRFIDSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)CSC#N)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















